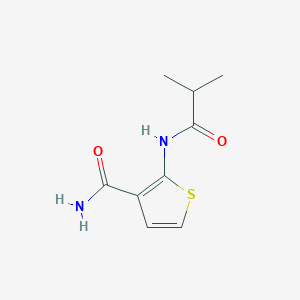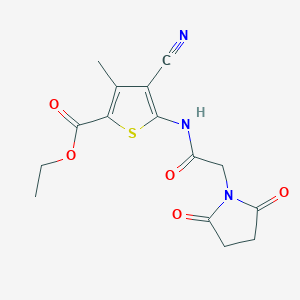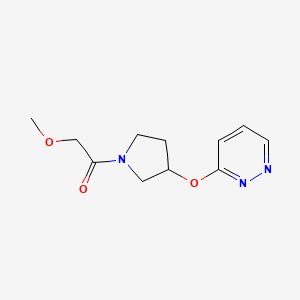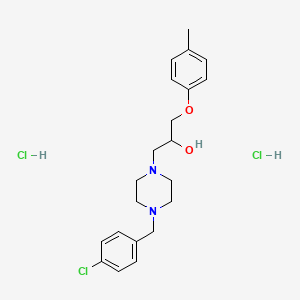
2-Isobutyramidothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyramidothiophene-3-carboxamide is an important organic compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
- Anticancer Properties : Thiophene-based compounds exhibit promising anticancer activity. Researchers are exploring their potential as novel chemotherapeutic agents .
- Anti-Inflammatory Effects : Some thiophene derivatives possess anti-inflammatory properties, making them relevant for treating inflammatory conditions .
- Antimicrobial Agents : Thiophenes have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Their unique chemical structure makes them interesting targets for drug development .
- Antihypertensive and Anti-Atherosclerotic Properties : Certain thiophene-containing molecules show potential in managing hypertension and preventing atherosclerosis .
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:
- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to the design of efficient OFETs, which are essential for flexible displays and electronic devices .
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based compounds are used in OLED fabrication, enabling energy-efficient and high-quality displays .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors. They protect metals from degradation in aggressive environments .
Metal Complexing Agents
Thiophenes can form stable complexes with metal ions, making them valuable in coordination chemistry and catalysis .
Insecticides and Agrochemicals
Researchers explore the insecticidal properties of thiophene derivatives, aiming to develop environmentally friendly pest control solutions .
Other Potential Applications
- Voltage-Gated Sodium Channel Blockers : Some thiophene-containing compounds, like articaine, serve as local anesthetics and voltage-gated sodium channel blockers .
- Raw Materials for Drug Synthesis : Specific thiophenes, such as 2-butylthiophene, serve as intermediates in the synthesis of anticancer and anti-atherosclerotic agents .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Read more Kumar, A., & Sharma, S. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 1–11. Read more
Future Directions
Research on similar compounds like indole-2-carboxamides suggests that these compounds could be tested in the future for maximum activity in pharmacological compounds . They have been evaluated for their antitubercular and antitumor activities , suggesting potential future directions in these areas.
properties
IUPAC Name |
2-(2-methylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5(2)8(13)11-9-6(7(10)12)3-4-14-9/h3-5H,1-2H3,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXKBTVZFFLULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CS1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyramidothiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)


![7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2812773.png)


![benzyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2812776.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2812778.png)

![N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2812785.png)
![ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2812786.png)
![2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B2812787.png)

